Bipinnatin-C
CAS No.: 123483-20-5
Cat. No.: VC20825807
Molecular Formula: C24H28O10
Molecular Weight: 476.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 123483-20-5 |
---|---|
Molecular Formula | C24H28O10 |
Molecular Weight | 476.5 g/mol |
IUPAC Name | [(2S,5R,10R,12S,14R,15R)-5-acetyloxy-7,12-dimethyl-4-(2-methyloxiran-2-yl)-17-oxo-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate |
Standard InChI | InChI=1S/C24H28O10/c1-10-6-14-19-22(4,33-19)8-15-20-24(34-20,21(27)32-15)16(29-11(2)25)7-13(23(5)9-28-23)18(17(10)31-14)30-12(3)26/h6,13,15-16,18-20H,7-9H2,1-5H3/t13?,15-,16+,18-,19+,20-,22+,23?,24?/m1/s1 |
Standard InChI Key | FXDXTJXKPXLNSW-VYWOMTIUSA-N |
Isomeric SMILES | CC1=C2[C@@H](C(C[C@@H](C34[C@H](O3)[C@@H](C[C@]5([C@@H](O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C |
SMILES | CC1=C2C(C(CC(C34C(O3)C(CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C |
Canonical SMILES | CC1=C2C(C(CC(C34C(O3)C(CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Bipinnatin-C is characterized by a complex molecular structure with the molecular formula C₂₄H₂₈O₁₀ and a molecular weight of 476.5 g/mol. The compound features a sophisticated carbon framework with a unique combination of structural elements, including a furan ring and a butenolide moiety, which are critical to its biological activity. Its IUPAC name is [(2S,5R,10R,12S,14R,15R)-5-acetyloxy-7,12-dimethyl-4-(2-methyloxiran-2-yl)-17-oxo-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate, reflecting its complex stereochemistry and functional group arrangement.
Table 1: Chemical Properties and Identifiers of Bipinnatin-C
Property | Value |
---|---|
CAS Number | 123483-20-5 |
Molecular Formula | C₂₄H₂₈O₁₀ |
Molecular Weight | 476.5 g/mol |
InChIKey | FXDXTJXKPXLNSW-VYWOMTIUSA-N |
Physical State | Solid |
Structure Type | Furanocembrenoid |
Key Functional Groups | Furan ring, butenolide moiety, acetate groups |
Structural Features
The structural complexity of Bipinnatin-C is defined by its polycyclic framework, which includes a 14-membered carbon macrocycle as found in related compounds such as Bipinnatin J . The arrangement of the furan and butenolide components within this framework creates a three-dimensional conformation that enables specific interactions with biological receptors. Notably, Bipinnatin-C contains acetate ester groups that play a crucial role in its activation mechanism, particularly the C2 acetate ester which undergoes replacement during the activation process .
The chirality of Bipinnatin-C is another significant aspect of its structure, with multiple stereogenic centers contributing to its specific biological activity. The precise spatial arrangement of functional groups enables the compound to interact with target receptors in a highly selective manner. This stereochemical complexity has also presented challenges for chemical synthesis efforts, requiring sophisticated approaches to achieve the correct configuration of all stereogenic centers.
Biological Activity
Mechanism of Action
Bipinnatin-C functions as a protoxin that, following activation, acts as an irreversible inhibitor of nicotinic acetylcholine receptors . The compound's biological activity is particularly noteworthy due to its mechanism of action, which involves the formation of covalent bonds with specific tyrosine residues (particularly Tyr190) in the alpha-subunits of nicotinic acetylcholine receptors . This irreversible inhibition mechanism distinguishes Bipinnatin-C and related lophotoxins from reversible receptor antagonists, as the covalent modification permanently alters receptor function until new receptors are synthesized.
The activation pathway of Bipinnatin-C involves a critical solvolysis reaction where the C2 acetate ester is replaced with a hydroxyl group derived from the solvent . This transformation is essential for the compound to attain its biological activity. Studies using isotopically labeled water ([18O]water) have demonstrated that the C2 hydroxyl group in the active form originates from the solvent, confirming the solvolysis mechanism .
Pharmacological Properties
Research has revealed that Bipinnatin-C exhibits selective inhibition properties toward nicotinic acetylcholine receptors. Following its activation through solvolysis, Bipinnatin-C irreversibly blocks neurotransmission at these receptors, leading to significant physiological effects . This pharmacological profile positions Bipinnatin-C as a valuable research tool for investigating receptor function and potentially developing therapeutic approaches for conditions involving acetylcholine signaling dysregulation.
Table 2: Comparative Solvolysis Rates and Nucleophilic Reactivity
Compound | kaz/ks Value (M⁻¹) | Relative Carbocation Stability |
---|---|---|
Bipinnatin-A | 2900 | Higher |
Bipinnatin-C | 1450 | Moderate |
The kaz/ks values in Table 2 provide insight into the relative stability of carbocation intermediates formed during the activation process of Bipinnatin-A and Bipinnatin-C. These values suggest that both compounds generate relatively stable carbocation intermediates, with Bipinnatin-A forming a more stable intermediate than Bipinnatin-C .
Chemical Synthesis and Reactions
Activation Mechanism
The relatively high kaz/ks value (1450 M⁻¹) for Bipinnatin-C indicates that the carbocation intermediate formed during solvolysis is relatively stable . This stability likely contributes to the selectivity of the activation process, allowing the reaction to proceed in a controlled manner that ultimately leads to the biologically active form of the compound. The mechanistic insights gained from studying Bipinnatin-C activation have broader implications for understanding similar reactions in other compounds and potentially designing new active-site-directed affinity reagents.
Research Applications and Future Directions
Analogs and Structure-Activity Relationships
Research on Bipinnatin-C and related compounds contributes to understanding structure-activity relationships within this class of marine natural products. The lophotoxin family, including Bipinnatin-C, offers a valuable framework for exploring how structural modifications affect biological activity, particularly the ability to inhibit nicotinic acetylcholine receptors . Such studies may lead to the development of analogs with enhanced potency, selectivity, or pharmacokinetic properties.
The ability of compounds like Bipinnatin-C to spontaneously generate carbocations that can form covalent bonds with specific receptor residues represents an intriguing mechanism that could be exploited in the design of new pharmacological agents . Further research into the structural determinants of reactivity and selectivity could yield valuable insights for medicinal chemistry and drug development efforts targeting various receptors and enzymes beyond nicotinic acetylcholine receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume